1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride

Overview

Description

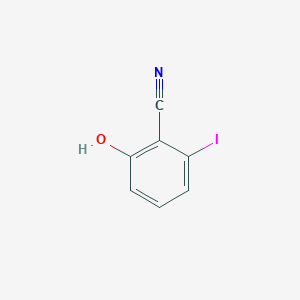

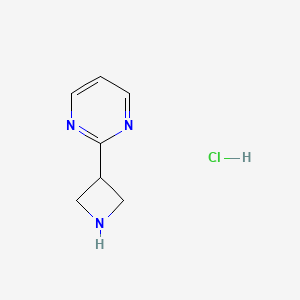

“1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O2 . It has an average mass of 274.719 Da and a monoisotopic mass of 274.088440 Da . This compound has gained the attention of researchers due to its potential applications.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride” can be confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis

“1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride” is involved in the synthesis of a variety of biologically active molecules . These include chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, and chlorokojic acid derivatives with antibacterial and antiviral activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride” include its molecular formula (C12H16ClFN2O2), average mass (274.719 Da), and monoisotopic mass (274.088440 Da) .Scientific Research Applications

Synthesis and Characterization

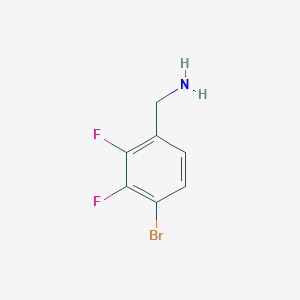

Synthesis and Biological Evaluation : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, related to 1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride, was synthesized using carbamimide and 3-fluorobenzoic acid. The synthesis involved 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. Characterization was done via LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and the structure was confirmed by X-ray diffraction data. This compound exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Synthesis of Piperazine Derivatives : A series of novel 1,4-disubstituted 1,2,3-triazole derivatives were synthesized starting from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and piperazine carboxamides. These compounds were evaluated for antimicrobial activities and showed moderate to good activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Molecular Structures and Interactions

Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound related to 1-(3-Fluorobenzyl)piperazine-2-carboxyllic acid hydrochloride, was determined. The piperazine ring in this compound adopts a chair conformation, and the dihedral angles formed by the piperazine ring and the benzene ring were analyzed, showcasing the molecular conformation and intermolecular interactions (Faizi, Ahmad, & Golenya, 2016).

Photoluminescence Properties

Coordination Polymers with Enoxacin : Two 2D coordination polymers incorporating enoxacin, which is structurally related to piperazines, were synthesized and analyzed. The coordination polymers exhibited unique molecular architectures and strong blue fluorescence upon UV irradiation, indicating potential applications in materials science (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006).

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2.ClH/c13-10-3-1-2-9(6-10)8-15-5-4-14-7-11(15)12(16)17;/h1-3,6,11,14H,4-5,7-8H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVDIOMLZOTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)CC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3039642.png)

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)

![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)

![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)